3-[(3,4-Dioxo-2-phenylcyclobuten-1-yl)sulfanylmethyl]-4-phenylcyclobut-3-ene-1,2-dione
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Overview
Description
3-[(3,4-Dioxo-2-phenylcyclobuten-1-yl)sulfanylmethyl]-4-phenylcyclobut-3-ene-1,2-dione is a complex organic compound with a unique structure that includes two cyclobutene rings, phenyl groups, and dioxo functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dioxo-2-phenylcyclobuten-1-yl)sulfanylmethyl]-4-phenylcyclobut-3-ene-1,2-dione typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dioxo-2-phenylcyclobut-1-en-1-yl chloride with a thiol derivative, followed by cyclization to form the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction parameters such as temperature, pressure, and pH is crucial to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dioxo-2-phenylcyclobuten-1-yl)sulfanylmethyl]-4-phenylcyclobut-3-ene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the dioxo groups to hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents to dissolve the reactants .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Scientific Research Applications
3-[(3,4-Dioxo-2-phenylcyclobuten-1-yl)sulfanylmethyl]-4-phenylcyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-[(3,4-Dioxo-2-phenylcyclobuten-1-yl)sulfanylmethyl]-4-phenylcyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3,4-Dioxo-2-phenylcyclobut-1-en-1-yl methyl acetate: This compound shares a similar core structure but differs in the functional groups attached to the cyclobutene ring.
2-[(3,4-Dioxo-2-phenyl-1-cyclobutenyl)methylsulfanyl]-3-phenyl-cyclobut-2-ene-1,4-dione: Another structurally related compound with variations in the positioning of the dioxo and sulfanyl groups.
Uniqueness
The uniqueness of 3-[(3,4-Dioxo-2-phenylcyclobuten-1-yl)sulfanylmethyl]-4-phenylcyclobut-3-ene-1,2-dione lies in its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
81758-67-0 |
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Molecular Formula |
C21H12O4S |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-[(3,4-dioxo-2-phenylcyclobuten-1-yl)sulfanylmethyl]-4-phenylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C21H12O4S/c22-17-14(15(18(17)23)12-7-3-1-4-8-12)11-26-21-16(19(24)20(21)25)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
WMUGEHRLDUUPOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C2=O)CSC3=C(C(=O)C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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